molecular formula C16H12ClN3O3S2 B6118385 N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6118385
M. Wt: 393.9 g/mol
InChI Key: RWARKVIQXCPCKH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a chloro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Thioether Formation: The nitrobenzothiazole is reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 3-chloro-4-methylphenylamine and acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-1-naphthamide
  • 4-chloro-N-(3-methoxybenzylidene)aniline

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to the presence of both a nitrobenzothiazole and a chloro-methylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S2/c1-9-2-3-10(6-12(9)17)18-15(21)8-24-16-19-13-5-4-11(20(22)23)7-14(13)25-16/h2-7H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARKVIQXCPCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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